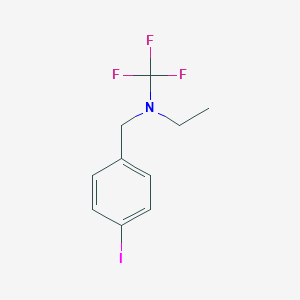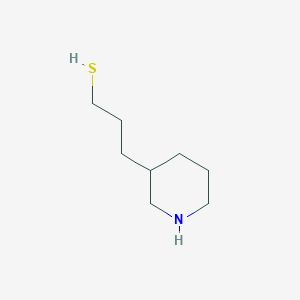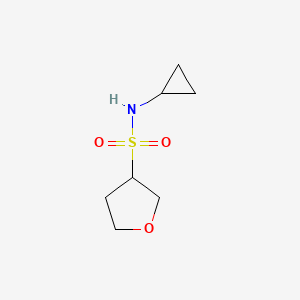
2-Methoxy-1-pentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1-pentene is an organic compound with the molecular formula C6H12O. It is a member of the alkene family, characterized by the presence of a double bond between carbon atoms. This compound is also known as 1-Pentene, 2-methoxy- and has a molecular weight of 100.1589 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methoxy-1-pentene can be synthesized through various methods. One common approach involves the reaction of 1,3-pentadiene isomers with methanol in the presence of a catalyst. This reaction typically occurs in a liquid phase and requires specific temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic processes to ensure high efficiency and purity. The choice of catalyst and reaction conditions can significantly impact the yield and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxy-1-pentene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert this compound into saturated hydrocarbons.
Substitution: It can participate in substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Methoxy-substituted alcohols, aldehydes, or acids.
Reduction: Saturated hydrocarbons like 2-methoxypentane.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-Methoxy-1-pentene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-1-pentene involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. The presence of the methoxy group influences its reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
1-Pentene: A simple alkene with a similar carbon chain but without the methoxy group.
2-Methoxy-2-pentene: Another methoxy-substituted pentene with the methoxy group at a different position.
2-Methyl-1-pentene: A structurally similar compound with a methyl group instead of a methoxy group.
Uniqueness: 2-Methoxy-1-pentene is unique due to the presence of the methoxy group at the second carbon position, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
53119-70-3 |
|---|---|
Fórmula molecular |
C6H12O |
Peso molecular |
100.16 g/mol |
Nombre IUPAC |
2-methoxypent-1-ene |
InChI |
InChI=1S/C6H12O/c1-4-5-6(2)7-3/h2,4-5H2,1,3H3 |
Clave InChI |
HOBMRFOADKWGMD-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B13957264.png)


![4-[(4-chlorobenzyl)oxy]-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide](/img/structure/B13957285.png)







